molecular formula C10H7NOS B1602402 6-(3-Thienyl)pyridine-2-carboxaldehyde CAS No. 834884-76-3

6-(3-Thienyl)pyridine-2-carboxaldehyde

Cat. No.: B1602402
CAS No.: 834884-76-3
M. Wt: 189.24 g/mol
InChI Key: UPRCKKVQTPHFKG-UHFFFAOYSA-N
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Description

6-(3-Thienyl)pyridine-2-carboxaldehyde is a chemical compound containing a pyridine ring and a thienyl group, with an aldehyde functional group attached to the pyridine ring at the 2 position . It has potential uses in the field of organic synthesis and may also find applications in pharmaceutical research or as a building block for the synthesis of other compounds .


Molecular Structure Analysis

The molecular formula of this compound is C10H7NOS , with a molecular weight of 189.23 g/mol . The compound consists of a pyridine ring fused with a thienyl group, and the aldehyde functional group is attached to the pyridine ring at the 2 position .


Physical and Chemical Properties Analysis

  • Melting point: 73-77 °C (lit.)
  • Boiling point: 297.0±30.0 °C (predicted)
  • Density: 1.269±0.06 g/cm³ (predicted)
  • pKa: 3.22±0.10 (predicted)

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-(3-Thienyl)pyridine-2-carboxaldehyde serves as a precursor in the synthesis of complex heterocyclic structures. For instance, Abdel-fattah et al. (2012) and El-Dean et al. (2009) explored its utility in synthesizing thieno[2,3-b]pyridine derivatives through reactions with various reagents, showcasing its versatility in creating biologically relevant molecules (Abdel-fattah et al., 2012) (El-Dean et al., 2009).

Photophysical and Electrochemical Properties

Research by Fernandez et al. (2014) on lanthanide complexes of 6-(hydroxymethyl)pyridine-2-carboxaldehyde derivatives highlighted its role in the development of materials with unique photochemical and electrochemical properties. These findings have implications for creating advanced materials for energy conversion and storage applications (Fernandez et al., 2014).

Coordination Chemistry and Metal Complexes

The compound's ability to act as a ligand for metal complexes was demonstrated by Constable et al. (2004), who developed efficient syntheses of thienyl-substituted 2,2:6,2``-terpyridines and their complexes with Fe(II), Ru(II), Os(II), and Co(II). These complexes are critical for understanding the coordination chemistry of transition metals and designing catalytic systems (Constable et al., 2004).

Antibacterial and Anticancer Activities

Compounds derived from this compound have shown promising antibacterial and anticancer activities. Elewa et al. (2021) synthesized derivatives that exhibited significant activity against various bacterial strains and tumor cells, highlighting the potential of these compounds in developing new therapeutic agents (Elewa et al., 2021).

Organic Synthesis and Catalysis

The compound's derivatives have been utilized in organic synthesis and catalysis, demonstrating its importance in constructing complex organic molecules. For example, research on the synthesis of pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine showcases the utility of these derivatives in synthesizing molecules with analgesic and antiparkinsonian activities (Amr et al., 2008).

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by 6-(3-Thienyl)pyridine-2-carboxaldehyde are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity and stability.

Safety and Hazards

  • Follow safety precautions when handling this compound

Future Directions

Research on 6-(3-Thienyl)pyridine-2-carboxaldehyde should explore its potential applications in drug discovery, organic synthesis, and materials science. Investigating its reactivity, stability, and biological activity will guide future directions for its utilization .

Properties

IUPAC Name

6-thiophen-3-ylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-6-9-2-1-3-10(11-9)8-4-5-13-7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRCKKVQTPHFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CSC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584625
Record name 6-(Thiophen-3-yl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834884-76-3
Record name 6-(Thiophen-3-yl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(3-Thienyl)pyridine-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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